molecular formula C13H19NO3 B15323084 4-(3,4-Dimethoxyphenoxy)piperidine

4-(3,4-Dimethoxyphenoxy)piperidine

Cat. No.: B15323084
M. Wt: 237.29 g/mol
InChI Key: YERZHABQEVBJJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dimethoxyphenoxy)piperidine is an organic compound with the molecular formula C13H19NO3 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a 3,4-dimethoxyphenoxy group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenoxy)piperidine typically involves the reaction of 3,4-dimethoxyphenol with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with piperidine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenoxy)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated piperidine derivatives. Substitution reactions can lead to a variety of substituted phenoxy-piperidine compounds .

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenoxy)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological processes . The exact pathways and targets involved depend on the specific context of its use.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

4-(3,4-dimethoxyphenoxy)piperidine

InChI

InChI=1S/C13H19NO3/c1-15-12-4-3-11(9-13(12)16-2)17-10-5-7-14-8-6-10/h3-4,9-10,14H,5-8H2,1-2H3

InChI Key

YERZHABQEVBJJX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OC2CCNCC2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.